3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate
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Overview
Description
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization.
Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where 4-methoxyphenol reacts with an appropriate leaving group on the chromen-4-one core.
Attachment of the Diethylcarbamate Group: The diethylcarbamate group can be attached via a carbamation reaction, where diethylamine reacts with a suitable electrophilic intermediate on the chromen-4-one core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group in the chromen-4-one core to a hydroxyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It can be utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The methoxyphenoxy and diethylcarbamate groups play crucial roles in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenoxy)benzaldehyde: This compound shares the methoxyphenoxy group but lacks the chromen-4-one core and diethylcarbamate group.
4-oxo-4H-chromen-7-yl diethylcarbamate: This compound contains the chromen-4-one core and diethylcarbamate group but lacks the methoxyphenoxy group.
Uniqueness
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both the methoxyphenoxy and diethylcarbamate groups on the chromen-4-one core allows for versatile reactivity and interactions with various molecular targets.
Properties
IUPAC Name |
[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] N,N-diethylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-4-22(5-2)21(24)28-16-10-11-17-18(12-16)26-13-19(20(17)23)27-15-8-6-14(25-3)7-9-15/h6-13H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLKMDXBBWPJDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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